L-4-chlorokynurenine is an orally bioavailable, blood brain barrier (BBB) penetrating, chlorinated analog of the endogenous neuromodulator kynurenic acid and prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a N-methyl-D-aspartate receptor (NMDA-R) antagonist at the glycine-coagonist (GlyB) site, with potential anti-hyperalgesic, neuroprotective and anti-epileptic activities. Unlike 7-Cl-KYNA, L-4-chlorokynurenine, upon oral administration, crosses the BBB and is enzymatically converted, through transamination, within activated astrocytes located at sites of injury in the central nervous system (CNS) to its active metabolite, 7-Cl-KYNA, which allows for high levels of this active metabolite at these specific sites. In turn, 7-Cl-KYNA selectively binds to and blocks the GlyB site within the NMDA receptors. This inhibits both NMDA-R overstimulation by the excitatory neurotransmitter glutamate and NMDA-R-mediated excitotoxicity, which prevents neuronal damage and induces analgesia. In addition, another metabolite, 4-chloro-3-hydroxyanthranilic acid, inhibits the synthesis of quinolinic acid, an endogenous NMDA receptor agonist, thereby further preventing excitotoxic damage. Compared to conventional NMDA-R antagonists, NMDA-R GlyB-specific antagonists appear to have fewer side effects.
4-Chlorokynurenine
CAS No.: 153152-32-0
Cat. No.: VC0519800
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153152-32-0 |
|---|---|
| Molecular Formula | C10H11ClN2O3 |
| Molecular Weight | 242.66 g/mol |
| IUPAC Name | (2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1 |
| Standard InChI Key | HQLHZNDJQSRKDT-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N |
| SMILES | C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |
| Appearance | Solid powder |
Introduction
4-Chlorokynurenine, also known as 4-Cl-KYN, is a small molecule prodrug that has been investigated for its potential therapeutic effects, particularly as a rapid-acting antidepressant. It is a derivative of kynurenine, which is itself a metabolite of tryptophan. This compound has garnered attention due to its ability to inhibit NMDA receptors at the glycine binding site, which is a mechanism similar to that of ketamine, a well-known rapid-acting antidepressant .
Mechanism of Action
4-Chlorokynurenine's therapeutic potential is primarily attributed to its conversion to 7-chlorokynurenic acid, a potent antagonist of the glycine co-agonist site on NMDA receptors. This action is similar to that of ketamine, which also targets NMDA receptors but at different sites . The inhibition of NMDA receptors is associated with rapid antidepressant effects, as seen in preclinical studies .
Metabolism and Distribution
4-Chlorokynurenine penetrates the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1), where it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Its metabolites, including acetylated forms, are excreted primarily through renal pathways .
Other Potential Indications
4-Chlorokynurenine has shown efficacy in animal models of Huntington's disease and neuropathic pain, suggesting broader therapeutic potential beyond depression . Additionally, its metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase, providing a rationale for further investigation in neurodegenerative diseases .
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Mechanism of Action |
|---|---|---|---|
| 4-Chlorokynurenine | C10H11ClN2O3 | 242.66 | Prodrug for NMDA receptor antagonist |
| Metabolite | Conversion Site | Enzyme Involved | Primary Action |
|---|---|---|---|
| 7-Chlorokynurenic Acid | Astrocytes in CNS | Kynurenine aminotransferase | NMDA receptor antagonist |
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